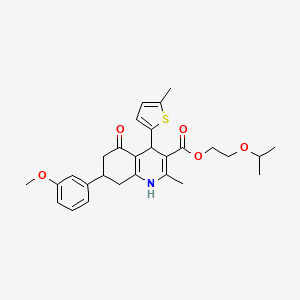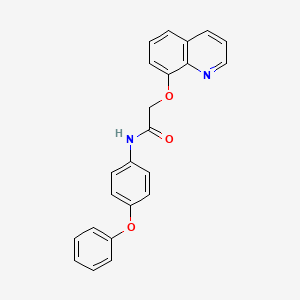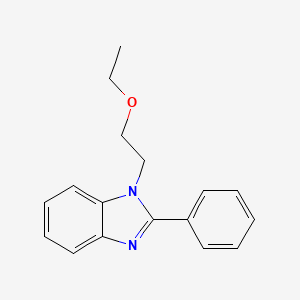![molecular formula C28H21NO5 B4045530 3-phenyl-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4045530.png)
3-phenyl-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Übersicht
Beschreibung
Compounds like this often contain several different functional groups, each of which contributes to the overall properties of the molecule. For example, the phenyl groups (ring structures derived from benzene) are likely to contribute to the compound’s overall stability and may also play a role in its reactivity .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each of which needs to be carefully controlled to ensure the correct product is formed. For example, the synthesis of furocoumarin derivatives involves a single step, high yielding (82–92%) chemistry involving a 4-hydroxycoumarin 4+1 cycloaddition reaction .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, FTIR and NMR spectroscopy are commonly used to identify the functional groups present in a molecule .Chemical Reactions Analysis
The reactivity of a compound is largely determined by its functional groups. For instance, pyrrole-containing compounds are known to be biologically active and can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of techniques. For example, NMR can provide information about the compound’s structure, while IR spectroscopy can provide information about its functional groups .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
The detailed study by Preu, Kliegel, Rettig, and Trotter (2001) elucidates the structure of a related dehydrogenation product derived from cycloadducts synthesized by 1,3-dipolar cycloaddition of N-phenylmaleimide. This research provides insights into the molecular structure, revealing a central folded ring system of two cis-fused 5-membered heterocyclic rings, showcasing the complexity and the intricate nature of these compounds. The dynamic NMR spectroscopy and molecular modeling further highlight the restricted rotation within the molecule, indicating significant barriers to rotation and the presence of exchange processes (Lutz Preu et al., 2001).
Chemical Reactivity and Conformation
Further exploration of the chemical reactivity and conformational analysis of related compounds is provided by Salnikova, Dmitriev, and Maslivets (2019), who document the formation of complex spiro heterocycles through three-component spiro heterocyclization. This study emphasizes the synthetic versatility and potential applications of such compounds in creating novel molecular structures with significant biological or material properties (T. V. Salnikova et al., 2019).
Application in Polymer Chemistry
The synthesis and structural analysis extend into the realm of polymer chemistry, as demonstrated by Beyerlein and Tieke (2000), who describe the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units. These polymers exhibit unique photoluminescent properties, underscoring the potential for developing new materials with specific optical characteristics for electronic applications (T. Beyerlein et al., 2000).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the compound’s structure and can vary widely. For instance, some pyrrole-containing compounds are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-phenyl-5-(2-phenylethyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO5/c30-24-19-13-7-8-14-20(19)25(31)28(24)22-21(23(34-28)18-11-5-2-6-12-18)26(32)29(27(22)33)16-15-17-9-3-1-4-10-17/h1-14,21-23H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEDXIZDTUTCLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYLPYRROLIDINE-2,5-DIONE](/img/structure/B4045456.png)

![3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4045466.png)
![Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B4045478.png)
![METHYL 4-(3-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE](/img/structure/B4045481.png)

![4-fluorophenyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B4045501.png)
![N-allyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4045502.png)


![2-{2-[(2-ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(2-nitrophenyl)acetamide](/img/structure/B4045524.png)

![2-(4-bromo-2-chlorophenoxy)-N-[2-(cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4045529.png)
![5-butyl-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4045546.png)
